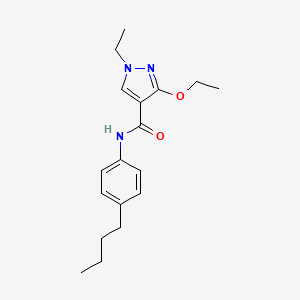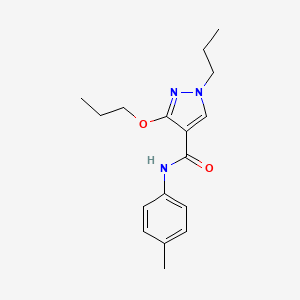
N-(4-butylphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-butylphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide, also known as 4-butylphenyl-3-ethoxy-1-ethylpyrazole-4-carboxamide or 4-BEPEPCA, is a novel compound with potential applications in a variety of scientific fields, including drug design, organic synthesis, and biochemistry. This compound is a derivative of pyrazole and has a unique structure and properties that make it a valuable tool for research.
Applications De Recherche Scientifique
4-BEPEPCA has a wide range of potential applications in scientific research. It can be used as a tool for drug design, allowing researchers to study the structure-activity relationships of different compounds. It can also be used as a building block for the synthesis of more complex molecules. Additionally, 4-BEPEPCA has potential applications in biochemistry, as it can be used to study the interactions between proteins and other molecules.
Mécanisme D'action
The mechanism of action of 4-BEPEPCA is not yet fully understood. However, it is believed that the compound interacts with proteins and other molecules to modify their activity. For example, it is thought to interact with enzymes to inhibit their activity, or to interact with receptors to activate them.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-BEPEPCA are not yet fully understood. However, in vitro studies have shown that 4-BEPEPCA has the potential to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). Additionally, it has been shown to have an effect on the expression of certain genes, such as those involved in inflammation and cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
4-BEPEPCA has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it has a unique structure that makes it a valuable tool for research. Additionally, it is relatively stable and can be stored for extended periods of time. However, the compound is not yet fully understood and its effects on living organisms are not yet known, so caution should be taken when using it in experiments.
Orientations Futures
There are a number of potential future directions for research on 4-BEPEPCA. Further studies could be conducted to better understand its mechanism of action and its effects on biochemical and physiological processes. Additionally, research could be conducted to explore its potential applications in drug design and organic synthesis. Additionally, further studies could be conducted to explore its potential applications in the treatment of various diseases and conditions. Finally, research could be conducted to explore its potential as a tool for studying the structure-activity relationships of different compounds.
Méthodes De Synthèse
4-BEPEPCA is synthesized through a multi-step reaction process. The starting material is 4-butylphenol, which is reacted with ethyl chloroacetate in the presence of a base, such as sodium hydroxide, to form the ethoxy-substituted pyrazole. The product is then reacted with 1-ethyl-1H-pyrazole-4-carboxamide in the presence of an acid, such as hydrochloric acid, to form the desired 4-BEPEPCA.
Propriétés
IUPAC Name |
N-(4-butylphenyl)-3-ethoxy-1-ethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-4-7-8-14-9-11-15(12-10-14)19-17(22)16-13-21(5-2)20-18(16)23-6-3/h9-13H,4-8H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDYBELSLJZGYJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CN(N=C2OCC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-butylphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[3-(3,4-dimethoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-1-[(naphthalen-1-yl)methyl]urea](/img/structure/B6500890.png)
![ethyl 3-[1-(4-methylbenzenesulfonyl)pyrrolidine-2-amido]-1-benzofuran-2-carboxylate](/img/structure/B6500893.png)
![N-(2-{7-methylimidazo[1,2-a]pyridin-2-yl}ethyl)butanamide](/img/structure/B6500897.png)
![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-1-(4-fluorobenzenesulfonyl)pyrrolidine-2-carboxamide](/img/structure/B6500901.png)
![4-methoxy-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)benzamide](/img/structure/B6500905.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-({1-[(4-methylphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B6500912.png)
![2-({1-[(4-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B6500913.png)
![2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-methylacetamide](/img/structure/B6500925.png)
![N-(3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)quinoline-2-carboxamide](/img/structure/B6500928.png)
![N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-sulfamoylbenzamide](/img/structure/B6500932.png)
![2-(benzenesulfonyl)-N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]acetamide](/img/structure/B6500936.png)
![3-methoxy-N-[2-(3-methoxyphenyl)ethyl]-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B6500963.png)
![N-[(2,6-difluorophenyl)methyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B6500965.png)
